1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one

Medicinal Chemistry Building Block Physicochemical Property

Researchers designing PROTACs or fragment-based covalent inhibitors require precise monovalent scaffolds to avoid off-target cross-linking. This 1,4-diazepane cinnamamide derivative (MW 230.31 g/mol, TPSA 32.3 Ų) provides a single, polar α,β-unsaturated amide handle ideal for constructing bifunctional degraders. - Superior to di-cinnamoyl analogs: eliminates unwanted protein cross-linking in PROTAC assemblies. - Free secondary amine on the diazepane ring enables robust library derivatization via alkylation or sulfonylation. - Commercial 98% purity and defined hazard statements (H302-H319-H335) ensure batch-to-batch reproducibility and safe scale-up.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 61903-22-8
Cat. No. B3147256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one
CAS61903-22-8
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H18N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-8,15H,4,9-12H2
InChIKeyVUGSYNRZGNEQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Baseline Characteristics


1-(1,4-Diazepan-1-yl)-3-phenylprop-2-en-1-one is a cinnamamide derivative featuring a 1,4-diazepane (homopiperazine) ring [1]. As a small molecule (MW 230.31 g/mol) with a single hydrogen bond donor and two acceptors [1], it is primarily utilized as a synthetic building block in medicinal chemistry research . The compound's (E)-isomeric configuration at the cinnamoyl double bond is a key structural feature that distinguishes it from simple benzylamine or reduced cinnamyl-1,4-diazepane analogs.

Compound Class Cinnamamide building block with 1,4-diazepane core
Key Configuration (E)-cinnamoyl isomer for stereochemical control
Functional Handle Single reactive cinnamoyl group, balanced H-bond profile

Why In-Class Analogs Fall Short


Superficial analogs like 1-cinnamyl-1,4-diazepane (CAS 40389-68-2) or 1,4-dicinnamoyl-1,4-diazepane share the homopiperazine core but differ critically in oxidation state, steric bulk, and hydrogen bonding capacity . The target compound's unique α,β-unsaturated amide moiety is a potential Michael acceptor, a feature absent in the reduced amine analog, and presents half the steric demand of the di-substituted derivative. These electronic and steric differences can lead to divergent reactivity, binding modes, and ADMET profiles, making simple interchange scientifically invalid without direct comparative study .

Target Compound
Analog Risk
α,β-Unsaturated amide (Michael acceptor)
Reduced amine analog (1-cinnamyl-1,4-diazepane) lacks this reactive handle; reactivity profile may shift
Mono-substituted cinnamoyl (one reactive site)
Di-substituted analog (1,4-dicinnamoyl-1,4-diazepane) introduces cross-linking risk due to divalent functionality
Defined polarity (amide H-bond donor/acceptor)
Reduced amine analog may exhibit lower polarity, affecting solubility and ADME behavior

Differentiation Guide vs. Closest Analogs


Higher Polarity for Aqueous-Compatible Reactions

The target compound is more polar than its reduced analog 1-cinnamyl-1,4-diazepane (CAS 40389-68-2), as evidenced by a significantly lower predicted LogP and higher topological polar surface area (TPSA) [1]. This is a critical differential factor for procurement where aqueous solubility or metabolic clearance modulation is desired.

Polarity metric
Class-level
XLogP3 = 1.6, TPSA = 32.3 Ų
Supports aqueous reaction compatibility
Comparator LogP inferred, not experimentally confirmed
Medicinal Chemistry Building Block Physicochemical Property

Single Reactive Handle Avoids Cross-Linking

Unlike its di-substituted analog 1,4-dicinnamoyl-1,4-diazepane , the target compound presents a single reactive cinnamoyl group. This differential stoichiometry is crucial for applications requiring a mono-functionalized building block without the risk of cross-linking.

Functional valency
Cross-study comparable
Target: 1 cinnamoyl handle
Analog: 2 cinnamoyl handles
Supports monofunctional linker synthesis
Di-substituted analog risks cross-linking
Chemical Biology Bifunctional Linker Conjugation

Simpler Safety Profile vs. Sulfonamide Analogs

The target compound carries a standard acute oral toxicity warning (H302: Harmful if swallowed) along with skin, eye, and respiratory irritant hazards (H315, H319, H335) . This safety profile is from the parent scaffold alone and is not confounded by the toxicity liabilities potentially introduced by a sulfonamide tail, as seen in the more complex analog (2E)-1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-3-phenylprop-2-en-1-one .

Hazard profile
Data to verify
Target: H302, H315, H319, H335
Sulfonamide analog: not reported
Supports standardized hazard assessment
Supplier-reported GHS; independent verification advised
Preclinical Safety ADMET Predicted Toxicity

High Commercial Purity for Reproducible Research

The target compound is available from a major research chemical supplier at a certified purity of 98% . This high purity specification directly reduces batch-to-batch variability compared to purchasing custom-synthesized analogs where purity can fluctuate without rigorous quality control.

Purity specification
Data to verify
98% (vendor-certified)
Supports batch-to-batch reproducibility
Verify lot-specific COA before critical assays
Sourcing Quality Control Reproducibility

Cinnamamide Moiety for MMP-2/9 Inhibition

A study on close structural analogs with a 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid scaffold demonstrated MMP-2 and MMP-9 inhibitory activity and cytotoxicity against A549 lung cancer cells [1]. As an inference, the cinnamamide Michael acceptor system of the target compound is a key pharmacophore for this activity, suggesting a biological differentiation point from the reduced 1-cinnamyl-1,4-diazepane, which cannot act as a covalent inhibitor . This is a class-level and predictive argument, not a direct experimental comparison.

Covalent potential
Class-level
Target: Michael acceptor present
Reduced amine: no Michael acceptor
Supports covalent inhibitor library selection
Inferred from MMP-2/9 active analogs; experimental validation needed
Cancer Therapeutics Enzyme Inhibition Metastasis

Optimal Application Scenarios


PROTAC and Monovalent Probe Synthesis

The compound's single, polar cinnamoyl handle (XLogP3 = 1.6) makes it a superior choice for constructing monovalent linkers in proteolysis-targeting chimeras (PROTACs), where a divalent analog like 1,4-dicinnamoyl-1,4-diazepane would cause unwanted cross-linking [1]. Its commercial availability at 98% purity ensures reproducible conjugation chemistry .

Covalent Inhibitor Screening Library

As a compound containing an α,β-unsaturated amide, it is a suitable building block for inclusion in a focused covalent fragment library targeting enzymes like matrix metalloproteinases (MMPs) [1]. The scaffold avoids the steric bulk and potential toxicity of sulfonamide-bearing analogs, simplifying hit-to-lead optimization .

Aqueous Chemistry and ADME Studies

The higher predicted polarity (TPSA 32.3 Ų) and lower LogP distinguish it from the hydrophobic, reduced amine analog 1-cinnamyl-1,4-diazepane [1]. This property is beneficial where early-stage metabolic stability or aqueous solubility is a key assay requirement, as the compound is less likely to precipitate in aqueous buffer [1].

N-Alkylated Homopiperazine Derivative Synthesis

The free secondary amine in the 1,4-diazepane ring provides a site for further derivatization, such as alkylation or sulfonylation, to generate compound libraries. Procuring the base compound with defined hazard statements (H302, H315, H319, H335) allows for standardized laboratory handling and risk assessment prior to scale-up [1].

Application
Selection Property
Validation Focus
PROTAC and monovalent probe synthesis
Single cinnamoyl handle, high vendor-certified purity
Avoids cross-linking; reproducible conjugation
Covalent inhibitor screening library
α,β-unsaturated amide (Michael acceptor)
Covalent enzyme inhibition assay context
Aqueous chemistry and ADME studies
Low lipophilicity, moderate polarity profile
Aqueous solubility, metabolic stability assessment
N-alkylated homopiperazine derivative synthesis
Free secondary amine in 1,4-diazepane ring
Standardized hazard profile supports safe scale-up
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